molecular formula C15H23NO2 B1145074 O-去甲曲马多-d6 (1.0mg/ml 甲醇溶液) CAS No. 873928-73-5

O-去甲曲马多-d6 (1.0mg/ml 甲醇溶液)

货号: B1145074
CAS 编号: 873928-73-5
分子量: 255.38 g/mol
InChI 键: UWJUQVWARXYRCG-BMJHUOGNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol), also known as O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol), is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 255.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药代动力学评价

O-去甲曲马多-d6 可用于人类血浆中曲马多及其去甲基化物的药代动力学评价 {svg_1}. 这涉及使用等度液相色谱-串联质谱法对曲马多及其去甲基化物进行同时测定的方法开发 {svg_2}.

疼痛管理研究

该化合物用于癌症疼痛或非癌症疼痛患者的临床应用 {svg_3}. 在癌症患者和非癌症患者中测定了曲马多、O-去甲基化物、N-去甲基化物和N,O-二去甲基化物的血浆浓度范围 {svg_4}.

认证参考物质

O-去甲曲马多-d6 是一种经认证的参考物质 (CRM),其生产和测试符合 ISO/IEC 17025 和 ISO 17034 国际标准 {svg_5}. 该 CRM 已通过计量学有效程序进行表征,可用作定量分析参考标准 {svg_6}.

法医化学与毒理学

该化合物用于法医化学和毒理学领域 {svg_7}. 它旨在用作内标,用于定量测定 O-去甲基-顺式-曲马多 {svg_8}.

尿液药物检测

O-去甲曲马多-d6 适用于用作尿液药物检测校准剂或对照的起始原料 {svg_9}. 该应用在监测疼痛处方方面尤为相关 {svg_10}.

临床毒理学

在临床毒理学领域,该化合物用作内标,用于定量测定生物样品中的 O-去甲基-顺式-曲马多 {svg_11} {svg_12}.

同位素稀释法

O-去甲曲马多-d6 用于同位素稀释法 {svg_13} {svg_14}. 该技术是一种质谱法,使用同位素标记的标准品来实现浓度测量的精度 {svg_15} {svg_16}.

GC-MS 和 LC-MS 应用

该化合物用于多种 GC-MS (气相色谱-质谱法) 和 LC-MS (液相色谱-质谱法) 应用 {svg_17} {svg_18}. 这些技术广泛应用于分析化学中,用于分离和分析化合物 {svg_19} {svg_20}.

作用机制

Target of Action

O-Desmethyl Tramadol-d6, also known as O-Desmethyltramadol (ODT), is the main active metabolite of Tramadol . It primarily targets the mu-opioid receptor (μOR) , which plays a crucial role in mediating analgesic effects in the central nervous system .

Mode of Action

ODT acts as a full agonist of the μOR . This means it binds to the μOR and triggers a response, leading to the inhibition of pain transmission in the spinal cord . ODT also inhibits the functions of Substance P receptors (SPR), which are known to modulate nociceptive transmission within the spinal cord .

Biochemical Pathways

The metabolism of Tramadol to ODT is primarily facilitated by the liver enzyme cytochrome P450 (CYP) 2D6 . This process, known as O-demethylation, is a key step in the metabolic pathway of Tramadol . The polymorphic action of CYP2D6 has been reported to significantly influence the pharmacokinetics and pharmacodynamics of Tramadol and its metabolites .

Pharmacokinetics

The pharmacokinetics of ODT involve absorption, distribution, metabolism, and excretion (ADME). The absorption rate constant of Tramadol, from which ODT is derived, is approximately 2.96/h . The apparent volume of distribution for the central compartment (V1/F) is 0.373 l, and for the peripheral compartment (V2/F) is 0.379 l . The apparent rate of metabolism of Tramadol to ODT (kt) is 0.0492 l/h . The elimination half-life of Tramadol is about 6-8 hours .

Result of Action

The activation of μOR by ODT results in the inhibition of pain transmission in the spinal cord, leading to analgesic effects . Additionally, ODT has been found to inhibit the functions of SPR, which may contribute to its analgesic potency .

Action Environment

The action, efficacy, and stability of ODT can be influenced by various environmental factors. For instance, the polymorphic action of CYP2D6, which varies among individuals, can significantly affect the metabolism of Tramadol to ODT . Furthermore, factors such as the patient’s frailty status and creatinine clearance (CrCL) can influence the exposure to Tramadol and its metabolites, potentially affecting the risk of toxicity .

安全和危害

As an opioid analgesic, O-Desmethyl Tramadol-d6 can potentially cause addiction, abuse, and misuse . It is also known to the State of California to cause cancer and birth defects or other reproductive harm .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for O-Desmethyl Tramadol-d6 involves the reduction of Tramadol-d6 to O-Desmethyl Tramadol-d6 using a reducing agent.", "Starting Materials": [ "Tramadol-d6", "Reducing agent" ], "Reaction": [ "Dissolve Tramadol-d6 in a suitable solvent", "Add the reducing agent to the solution", "Stir the reaction mixture at a suitable temperature and for a suitable time period", "Quench the reaction with a suitable quenching agent", "Extract the product using a suitable solvent", "Dry the product under vacuum", "Dissolve the product in methanol to obtain a concentration of 1.0mg/ml" ] }

CAS 编号

873928-73-5

分子式

C15H23NO2

分子量

255.38 g/mol

IUPAC 名称

3-[(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol

InChI

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3,2D3

InChI 键

UWJUQVWARXYRCG-BMJHUOGNSA-N

手性 SMILES

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H]

规范 SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O

同义词

cis-(+/-)-3-[2-[(Dimethylamino-d6)methyl]-1-hydroxycyclohexyl]phenol; _x000B_cis-(+/-)-2-[(Dimethylamino-d6)methyl]-1-(m-hydroxyphenyl)cyclohexanol

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。